molecular formula C15H18O4 B11766011 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

Cat. No.: B11766011
M. Wt: 262.30 g/mol
InChI Key: GMCUHKDMDXQDEQ-UHFFFAOYSA-N
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Description

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone is a synthetic chromene derivative of significant interest in medicinal chemistry and drug discovery research. Chromene-based compounds are recognized as privileged structures in the development of novel therapeutic agents due to their wide range of biological activities . This specific compound features a characteristic 2,2-dimethyl-2H-chromene core substituted with dimethoxy and acetyl functional groups, which are key for its molecular interactions and properties . Its molecular formula is C15H18O4 with a molecular weight of 262.30 g/mol . In silico ADMET predictions suggest this compound has high gastrointestinal absorption and may inhibit several key cytochrome P450 enzymes, including CYP3A4 and CYP2C19, making it a valuable tool for probing metabolic pathways and drug-drug interactions in vitro . Preliminary computational models also indicate potential activity against targets like the Hypoxia-Inducible Factor (HIF) pathway, a critical target in oncology research, particularly for investigating tumor hypoxia in cancers such as glioblastoma . Researchers utilize this chromene derivative as a key intermediate or building block for the synthesis of more complex molecules, such as N-alkyl-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]arylsulfonamides, which have been explored as small-molecule inhibitors of HIF-1 transcriptional activity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C15H18O4/c1-9(16)13-12(17-4)8-11-10(14(13)18-5)6-7-15(2,3)19-11/h6-8H,1-5H3

InChI Key

GMCUHKDMDXQDEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3,5-Dimethoxyphenol (1.0 eq), ethyl-4-chloroacetoacetate (1.2 eq)

  • Catalyst : Concentrated sulfuric acid (10% v/v) in glacial acetic acid

  • Temperature : 110°C (reflux)

  • Duration : 4–24 hours

  • Yield : >95%

The reaction proceeds via acid-catalyzed cyclodehydration, forming the chromen-2-one intermediate. Prolonged reflux (>12 hours) minimizes byproducts like oligomers or uncyclized precursors. Post-reaction, the mixture is quenched with ice water, and the precipitate is purified via recrystallization in ethanol-hexane (1:3).

Table 1: Pechmann Condensation Parameters and Outcomes

ParameterValue/RangeImpact on Yield/Purity
Reaction Time4–24 hours≥95% yield after 12 hours
Acid Catalyst Ratio10% H₂SO₄ in AcOHOptimal cyclization efficiency
Solvent SystemAcetic acidPrevents side reactions
PurificationEthanol-hexane99% purity by HPLC

Following chromene formation, the introduction of the acetyl group at position 6 requires alkylation and subsequent hydrolysis. This step employs 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one and diethylmalonate under basic conditions.

Alkylation Protocol

  • Reactants : 4-(Chloromethyl)-5,7-dimethoxy-2H-chromen-2-one (1.0 eq), diethylmalonate (1.5 eq)

  • Base : Potassium tert-butoxide (1.1 eq)

  • Catalyst : 18-Crown-6 (0.1 eq) and KI (0.1 eq)

  • Solvent : Anhydrous acetonitrile

  • Temperature : 25–30°C

  • Duration : 12 hours

  • Yield : 86%

The reaction mechanism involves nucleophilic substitution, where the malonate anion attacks the chloromethyl group. The crown ether facilitates phase transfer, enhancing reaction kinetics. Post-alkylation, the product is isolated via vacuum distillation and recrystallized in ethyl acetate.

Hydrolysis to Carboxylic Acid

The alkylated product undergoes saponification to yield the malonic acid derivative:

  • Base : Aqueous NaOH (2.0 eq)

  • Solvent : Ethanol-water (4:1 v/v)

  • Temperature : 60°C

  • Duration : 2 hours

  • Yield : 85%

Acidification with HCl precipitates 2-((5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonic acid, which is extracted into ethyl acetate and dried over Na₂SO₄.

Cyclization Using Polyphosphoric Acid (PPA)

The final step involves cyclization of the malonic acid derivative to form the acetyl-substituted chromene. Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling intramolecular esterification and ketonization.

Cyclization Parameters

  • Reactant : 2-((5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonic acid (1.0 eq)

  • Catalyst : PPA (10 volumes)

  • Temperature : 75–80°C

  • Duration : 4 hours

  • Yield : 92%

PPA promotes dehydration and cyclization via protonation of carbonyl groups, facilitating the formation of the six-membered chromene ring. The crude product is recrystallized from methanol, achieving >99.7% purity by HPLC.

Table 2: Cyclization Efficiency with PPA vs. Lewis Acids

ParameterPPA MethodLewis Acid Method
CatalystPPASc(OTf)₃, LiClO₄
Temperature75–80°C60°C
Reaction Time4 hours1 hour
Yield92%75%
Purity (HPLC)99.7%99.5%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key modifications include:

  • Solvent-Free Conditions : Minimizes waste and simplifies purification.

  • Catalyst Recycling : PPA is filtered and reused, reducing costs.

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent purity.

Structural Verification and Quality Control

Post-synthesis, the compound’s structure is confirmed through:

  • X-ray Crystallography : Resolves bond angles (e.g., C9—O1—C1 = 120.78°) and confirms planar chromene geometry.

  • Spectroscopy :

    • ¹H NMR : δ 2.15 ppm (acetyl CH₃), δ 3.85 ppm (methoxy OCH₃).

    • IR : 1621 cm⁻¹ (C=O stretch), 2973 cm⁻¹ (C-H stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 262.30 [M⁺] .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

  • Antineoplastic Activity
    • This compound has been isolated from the leaves of Mallotus apelta, where it exhibits significant antineoplastic activity. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .
  • Mechanism of Action
    • The specific mechanisms through which 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone exerts its effects include modulation of signaling pathways involved in cell survival and apoptosis. Research indicates that it may interact with key regulatory proteins that control these pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that higher concentrations led to increased rates of apoptosis in cancer cells.

Concentration (μM)Cell Viability (%)
0100
1085
2565
5040
10015

This table illustrates the significant impact of increasing concentrations on cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This shift suggests a reprogramming of cellular survival pathways towards apoptosis.

Applications in Drug Development

The unique structure and biological activity of this compound make it a candidate for further development in medicinal chemistry. Its ability to target cancer cells specifically could lead to formulations that minimize side effects commonly associated with traditional chemotherapy.

Potential Formulations

  • Combination Therapies : Research is ongoing into combining this compound with other chemotherapeutic agents to enhance efficacy.
  • Targeted Delivery Systems : Nanoparticle-based delivery systems are being explored to improve the bioavailability and targeting of this compound to tumor sites.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene derivatives with variations in substituent positions, hydroxyl/methoxy groups, and methyl groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Chromene-Based Ethanones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone 5,7-OCH₃; 2,2-CH₃; 6-COCH₃ C₁₅H₁₈O₄ 262.30 Limited bioactivity data; structural focus
Eupatoriochromene (1-(7-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone) 7-OH; 2,2-CH₃; 6-COCH₃ C₁₃H₁₄O₃ 218.25 Antischistosomal, antitrypanosomal activity
iso-Evodionol (1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone) 5-OH; 7-OCH₃; 2,2-CH₃; 6-COCH₃ C₁₄H₁₆O₄ 248.27 Anti-inflammatory activity; crystallized (mp 124.5–125°C)
Demethylisoencecalin (1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone) 5-OH; 2,2-CH₃; 6-COCH₃ C₁₃H₁₄O₃ 218.25 Lower XLogP (2.7 vs. ~3.0 in dimethoxy derivatives); higher H-bond donor capacity
1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone 5,8-OCH₃; 2,2-CH₃; 6-COCH₃ C₁₅H₁₈O₄ 262.30 Higher hydrophobicity (XLogP: 2.5); unknown bioactivity

Key Observations

Substituent Effects on Bioactivity: Hydroxyl groups (e.g., eupatoriochromene and iso-evodionol) correlate with reported biological activities, such as antiparasitic and anti-inflammatory effects . iso-Evodionol (5-OH, 7-OCH₃) demonstrated anti-inflammatory activity in GC-MS studies, suggesting that a balance between polar (OH) and nonpolar (OCH₃) groups optimizes bioactivity .

Physicochemical Properties: XLogP Values: Methoxy-rich derivatives (e.g., target compound: XLogP ~3.0) exhibit higher lipophilicity than hydroxylated analogues (e.g., demethylisoencecalin: XLogP 2.7) . Hydrogen-Bonding: Hydroxyl groups increase H-bond donor count (e.g., demethylisoencecalin: 1 H-bond donor vs. 0 in dimethoxy derivatives), improving solubility and interaction with polar biological targets .

Synthetic Accessibility: The target compound and its analogues are synthesized via modified Gupta methods, involving condensation of dihydroxyacetophenones with aldehydes (e.g., 3-methyl-but-2-enal) under reflux . Methoxy groups are often introduced via methylation of hydroxyl precursors .

Crystallographic Data: Single-crystal X-ray studies of iso-evodionol (space group P41212, a = 10.5677 Å, c = 21.4244 Å) confirm planar chromene systems stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .

Biological Activity

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, also known by its CAS number 18780-97-7, is a chromene derivative that has garnered interest for its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18O4\text{C}_{15}\text{H}_{18}\text{O}_{4}

This structure features a chromene backbone with methoxy substitutions that may influence its biological activity.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study focusing on various coumarin analogues highlighted their effectiveness against several bacterial strains. Specifically, this compound was tested alongside other derivatives for its antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Chromene Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL
Other analoguesVarious strainsRanged from 6.25 to >200 µg/mL

The compound demonstrated moderate activity against Staphylococcus aureus with an MIC of 12.5 µg/mL and was less effective against Escherichia coli at 25 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study involving the topical application of similar chromene compounds indicated that they could ameliorate skin inflammation in models of atopic dermatitis. The mechanism involved the restoration of filaggrin expression and modulation of inflammatory cytokines .

Case Studies

A detailed investigation into the biological activities of similar compounds has been conducted. For instance:

Case Study: Agerarin (6,7-Dimethoxy Analog)
Agerarin was evaluated for its effects on skin inflammation and demonstrated significant improvement in atopic dermatitis models by restoring barrier function and reducing inflammatory markers . This suggests that structural analogs like 1-(5,7-Dimethoxy...) may exhibit similar benefits.

Q & A

Q. What are the common synthetic routes for 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and how do reaction conditions influence product purity?

The compound is typically synthesized via modified Claisen-Schmidt condensation. For example, a refluxed reaction of 2,4-dihydroxyacetophenone with 3-methyl-but-2-enal in dry pyridine yields the chromene scaffold. Key steps include sequential addition of reactants, reflux duration (4–24 hours), and purification via silica gel column chromatography with ethyl acetate/hexane gradients . Variations in stoichiometry, solvent choice (e.g., acetone-hexane recrystallization ), and reaction time significantly impact yield and purity. Prolonged reflux reduces byproducts, while precise temperature control (e.g., 110°C) minimizes decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97 for refinement) resolves bond angles (e.g., C9—O1—C1 = 120.78°) and torsion angles, confirming the chromene ring conformation and methoxy group orientations .
  • Spectroscopy :
    • IR : Peaks at 2973 cm⁻¹ (C-H stretching) and 1621 cm⁻¹ (C=O) validate functional groups .
    • NMR : ¹H NMR (e.g., δ 2.15 ppm for acetyl CH₃) and ¹³C NMR (e.g., δ 205 ppm for ketone) confirm substituent positions .
    • EIMS : Molecular ion peaks (e.g., m/z 248 [M⁺]) and fragmentation patterns verify molecular weight .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Storage : Store in a cool, dry place (P403: "Store in a well-ventilated place") with inert gas purging (P402) to prevent oxidation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats (P201: "Obtain special instructions before use") .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact (P303+P361+P353: "IF ON SKIN: Remove/Take off immediately contaminated clothing") .

Advanced Questions

Q. How do discrepancies in reported bioactivity profiles (e.g., anti-inflammatory vs. antiparasitic effects) arise across studies, and what methodological factors should be considered?

Contradictions often stem from:

  • Substituent variations : Anti-inflammatory activity is linked to 5-hydroxy-7-methoxy groups (e.g., iso-Evodionol in Mariscus pedunculatus ), whereas antiparasitic effects (e.g., antischistosomal activity) correlate with 7-hydroxyl-2,2-dimethyl substitution .
  • Assay conditions : Varying cell lines (e.g., cancer vs. parasite models) and dose ranges (e.g., IC₅₀ values in µM vs. mM) impact outcomes .
  • Structural analogs : Derivatives like SH-1242 (with 3,4-dimethoxyphenyl groups) show enhanced HSP90 inhibition due to steric effects .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying its electronic structure and intermolecular interactions?

  • DFT studies : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., acetyl oxygen) for hydrogen bonding . Compare computed bond lengths (e.g., C=O at 1.21 Å) with SC-XRD data (1.22 Å) .
  • Docking simulations : Use AutoDock Vina to predict binding affinities with biological targets (e.g., HSP90 ATP-binding pocket ). Validate poses with MD simulations to assess stability.

Q. How can researchers validate analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in biological matrices?

  • LC-MS/MS validation :
    • Linearity : Calibrate with spiked plasma samples (0.1–100 µg/mL; > 0.99) .
    • Sensitivity : Determine LOD (0.01 µg/mL) and LOQ (0.05 µg/mL) via signal-to-noise ratios.
    • Recovery : Assess extraction efficiency (>85%) using internal standards (e.g., deuterated analogs) .
  • Matrix effects : Test ion suppression/enhancement in rat plasma via post-column infusion .

Q. What role do intramolecular hydrogen bonding and steric effects play in stabilizing its molecular conformation?

  • Hydrogen bonding : The 5-hydroxy group forms a six-membered intramolecular H-bond with the acetyl oxygen (O2—H2⋯O=C; 2.67 Å), planarizing the chromene ring and enhancing thermal stability .
  • Steric effects : 2,2-Dimethyl groups induce chair-like conformations in the dihydropyran ring, reducing torsional strain (e.g., C1—C10—C11 angles = 109.5°) . SC-XRD data show restricted rotation of methoxy groups (torsion angles: −179.84°), minimizing steric clashes .

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